2-[N'-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide
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Overview
Description
2-[N’-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a complex organic compound that features a nitrobenzylidene group, a hydrazino group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N’-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by the introduction of the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[N’-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the hydrazino moiety.
Scientific Research Applications
2-[N’-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N’-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydrazino group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitro-benzylidene)-malononitrile: Shares the nitrobenzylidene group but differs in the presence of the malononitrile moiety.
3-Nitro-N-(tetrahydro-furan-2-ylmethyl)-benzamide: Similar structure but lacks the hydrazino group.
Uniqueness
2-[N’-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H16N4O5 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C14H16N4O5/c19-13(15-9-12-5-2-6-23-12)14(20)17-16-8-10-3-1-4-11(7-10)18(21)22/h1,3-4,7-8,12H,2,5-6,9H2,(H,15,19)(H,17,20)/b16-8+ |
InChI Key |
JOSDAYVQOJDWDA-LZYBPNLTSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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